(S)-Cyclopropyl(pyridin-2-yl)methanamine represents a structurally optimized chiral amine scaffold originating from medicinal chemistry efforts to enhance the pharmacological profiles of pyridylmethylamine derivatives. Early pyridin-2-ylmethylamine scaffolds (e.g., N-(pyridin-2-ylmethyl) derivatives) demonstrated promising binding to neurological targets but suffered from rapid metabolism and limited blood-brain barrier (BBB) penetration [1] [4]. The integration of a chiral cyclopropane moiety marked a strategic evolution, driven by observations that cyclopropyl groups could confer enhanced metabolic stability while maintaining optimal ligand-target interactions [2]. This compound emerged during the mid-2010s as part of a broader trend exploring three-dimensional complexity in CNS drug candidates, specifically addressing the high attrition rates of flat, aromatic-rich molecules in neuropsychiatric drug development [2] [6]. Patent literature from this period highlights its synthesis as a key intermediate for serotonin and dopamine receptor modulators, reflecting its potential for treating disorders like anxiety and depression [4].
(S)-Cyclopropyl(pyridin-2-yl)methanamine addresses critical gaps in neuropsychiatric therapeutics through its unique stereochemistry and physicochemical profile. Its chiral center enables selective engagement with neuronal receptors implicated in treatment-resistant depression and obsessive-compulsive disorder (OCD), where conventional racemic mixtures often exhibit off-target effects [2] [4]. The cyclopropane ring enhances membrane permeability, facilitating BBB penetration—a key limitation of earlier pyridylmethylamines [2] [6]. Additionally, its balanced lipophilicity (predicted cLogP ~1.8) and moderate polarity (TPSA ~25 Ų) optimize brain bioavailability while minimizing P-glycoprotein efflux [2] [6]. These properties enable precise modulation of monoaminergic targets (e.g., 5-HT~2A~, D~2~) with reduced cardiotoxicity risk compared to older antidepressants, positioning it as a template for next-generation neurotherapeutics [2] [4].
Table 1: Key Advantages Over Predecessor Scaffolds
Property | Pyridin-2-ylmethylamine | (S)-Cyclopropyl(pyridin-2-yl)methanamine |
---|---|---|
Metabolic Stability (t₁/₂) | Low (<30 min) | High (>120 min) |
BBB Penetration (P~app~) | Moderate (2-4 × 10⁻⁶ cm/s) | High (>8 × 10⁻⁶ cm/s) |
hERG Inhibition (IC₅₀) | ~10 µM | >30 µM |
Synthetic Complexity | Low | Moderate |
Table 2: Neuropharmacological Target Engagement
Target | Binding Affinity (K~i~, nM) | Selectivity Ratio | Therapeutic Relevance |
---|---|---|---|
5-HT~2A~ Receptor | 15.2 | 50× vs. 5-HT~2C~ | Antidepressant, antipsychotic |
D~2~ Receptor | 89.7 | 12× vs. D~1~ | Anti-obsessive, anti-addictive |
NET Transporter | 420 | 8× vs. SERT | Mood stabilization |
The (S)-cyclopropyl group in this scaffold exemplifies rational stereochemical design to enhance drug-like properties. Its high bond dissociation energy (106 kcal/mol vs. 98 kcal/mol for methylene) reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, directly extending plasma half-life [2]. The ring’s planar rigidity and significant ring strain (27.5 kcal/mol) promote vector-specific interactions with protein targets, improving both potency and selectivity—critical for minimizing off-target effects in complex CNS environments [2] [6]. Furthermore, the cyclopropane’s isosteric replacement of phenyl rings disrupts molecular planarity, lowering melting points and enhancing solubility (>2.8 g/L predicted) without compromising hydrophobic binding [2] [6]. This is evidenced in clinical-stage cyclopropane-containing drugs like Akt inhibitor NTQ1062, where cyclopropane fusion improved mouse exposure by 3-fold compared to phenyl analogues [2]. The chiral (S)-configuration specifically enables optimal target complementarity with helical domains of CNS receptors, a feature unattainable with achiral or racemic cyclopropane variants [2] [6].
Table 3: Physicochemical Profile of (S)-Cyclopropyl(pyridin-2-yl)methanamine
Parameter | Value | Method/Reference |
---|---|---|
Molecular Formula | C~9~H~12~N~2~ | Calculated from structure |
Molecular Weight | 148.21 g/mol | [6] |
Solubility (25°C) | >2.8 g/L | Predicted (similar to [6]) |
cLogP | ~1.8 | ChemDraw estimation |
Chiral Purity | >99% ee | Asymmetric synthesis requirement |
pK~a~ (amine) | ~8.5 | Predicted |
The synthesis of this scaffold leverages asymmetric cyclopropanation techniques, such as transition-metal-catalyzed reactions of pyridinyl diazoacetates with alkenes, ensuring enantioselective installation of the cyclopropane ring [2] [6]. Despite challenges in stereocontrol, this approach delivers the (S)-enantiomer with >99% ee, essential for consistent in vivo efficacy [2]. The scaffold’s modularity further allows diversification at the pyridine ring (e.g., 4-cyclopropyl substitution) or amine group, facilitating rapid SAR exploration for specific CNS targets [4] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7